(2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound includes a pyridine ring, a piperidine ring, and a phenyl ring, all connected by various bonds .Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, it has been used as a ligand in the preparation of Ir(III) photocatalysts . It’s also worth noting that similar compounds have been involved in single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis .Scientific Research Applications
- Researchers utilize dFCF3ppy in photoredox/nickel dual catalysis, enabling efficient transformations in organic synthesis .
- While not directly related to its photocatalytic properties, some derivatives of dFCF3ppy have shown promising antimicrobial potential .
Photocatalysis and Organic Synthesis
Antimicrobial Potential
Phosphorescent OLEDs (Organic Light-Emitting Diodes)
Safety and Hazards
properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2O2/c19-12-2-3-14(15(20)9-12)17(26)25-7-5-13(6-8-25)27-16-4-1-11(10-24-16)18(21,22)23/h1-4,9-10,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVSNJRZMHDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone |
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